molecular formula C12H20F6N2O4 B2928983 4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid CAS No. 1643866-89-0

4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid

Cat. No. B2928983
CAS RN: 1643866-89-0
M. Wt: 370.292
InChI Key: GNGZZWTXFNFCMU-OCAPTIKFSA-N
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Description

“4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is a chemical compound that is commonly used as ligands in the synthesis of coordination compounds . It can form stable coordination complexes with transition metals .


Molecular Structure Analysis

The molecular structure of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is characterized by a cyclohexane ring with two amine groups attached at the 1 and 4 positions . These amine groups are further substituted with methyl groups .


Chemical Reactions Analysis

As a ligand, “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” can participate in various chemical reactions. It can promote N-alkenylation and N-alkylation reactions of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” include a molecular weight of 142.24 , a boiling point of 78-80 °C , and a density of 0.902 g/mL at 25 °C . It is a clear liquid and its refractive index is 1.472 .

Mechanism of Action

The mechanism of action of “4-N,4-N-Dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid” is primarily through its ability to form coordination complexes with transition metals . These complexes can then be used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Corr. 1B . It has hazard statements H302 - H314 and precautionary statements P270 - P280 - P301 + P312 - P301 + P330 + P331 - P303 + P361 + P353 - P305 + P351 + P338 .

properties

IUPAC Name

4-N,4-N-dimethylcyclohexane-1,4-diamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2C2HF3O2/c1-10(2)8-5-3-7(9)4-6-8;2*3-2(4,5)1(6)7/h7-8H,3-6,9H2,1-2H3;2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPISPVWUSHGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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